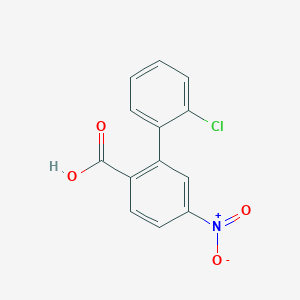
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% (3-CPNBA) is a chemical compound that is widely used in chemical synthesis and scientific research. It is an aromatic nitrobenzoic acid derivative with strong antioxidant properties and is used as a reagent in several biochemical and physiological processes. It is also used in the production of pharmaceuticals and other products. The purpose of
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, insecticides, and herbicides. It is also used in the synthesis of polymers, dyes, and other industrial products. It is also used as a reagent in several biochemical and physiological processes.
Mécanisme D'action
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% exerts its effects by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is a strong antioxidant that can inhibit the formation of ROS and RNS, which are known to cause oxidative damage to cells and tissues. It is also known to inhibit the oxidation of lipids and proteins, which can lead to cell death.
Biochemical and Physiological Effects
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidative effects, as well as being able to protect cells from oxidative damage. It has also been shown to have a protective effect on the cardiovascular system, as well as having anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is its high purity and stability. It is also easy to synthesize and is widely available. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, which can make it difficult to use in certain applications. It is also toxic and should be handled with care.
Orientations Futures
The future potential of 3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% is vast. It could be used in the development of new pharmaceuticals, pesticides, herbicides, and other products. It could also be used in the development of new treatments for a variety of diseases, such as cancer, cardiovascular disease, and neurological disorders. In addition, it could be used to create new materials for industrial applications. Finally, it could be used to create new diagnostic tools for medical research.
Méthodes De Synthèse
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% is synthesized from the nitration of 2-chlorobenzoic acid with nitric acid and sulfuric acid. The reaction is conducted in a nitrogen atmosphere and results in a 95% yield of 3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95%. The reaction is conducted in a three-necked round bottom flask and the reaction mixture is heated to a temperature of approximately 150°C. The reaction is stopped after a few minutes and the product is isolated by vacuum filtration.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)15(18)19/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMMLAPDEKHRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689543 |
Source


|
| Record name | 2'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-62-9 |
Source


|
| Record name | 2'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














